1,6-Dibromo-2,3,5-trichlorononafluorohexane
Description
1,6-Dibromo-2,3,5-trichlorononafluorohexane (CAS 85131-86-8) is a polyhalogenated alkane with the molecular formula C₆Br₂Cl₃F₉. It features bromine atoms at terminal positions (C1 and C6), chlorine atoms at C2, C3, and C5, and fluorine atoms occupying all remaining hydrogen positions, forming a fully substituted fluorocarbon backbone. However, detailed industrial applications remain underexplored in available literature.
Properties
CAS No. |
85131-86-8 |
|---|---|
Molecular Formula |
C6Br2Cl3F9 |
Molecular Weight |
509.2 g/mol |
IUPAC Name |
1,6-dibromo-2,3,5-trichloro-1,1,2,3,4,4,5,6,6-nonafluorohexane |
InChI |
InChI=1S/C6Br2Cl3F9/c7-5(17,18)2(10,13)1(9,12)4(15,16)3(11,14)6(8,19)20 |
InChI Key |
RKKGNUHLABLELO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)Cl)(F)Cl)(C(C(F)(F)Br)(F)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Process Overview:
- Reactants: Chlorotrifluoroethylene (CTFE) and 1,2-dibromo-2-chlorotrifluoroethane (a telogen precursor).
- Catalysts: Redox catalyst systems comprising metal halides such as ferric chloride (FeCl₃), nickel (Ni), copper (Cu), titanium tetrachloride (TiCl₄), vanadium trichloride (VCl₃), or their combinations.
- Solvent: Commonly acetonitrile, facilitating solubility and reaction control.
- Reaction Conditions: Elevated temperatures (~110–120°C), pressures (~115–200 psi), and reaction times ranging from 4 to 16 hours.
Mechanism:
The process involves radical initiation, where the telogen (1,2-dibromo-2-chlorotrifluoroethane) reacts with CTFE under catalytic redox conditions to produce low molecular weight telomers with desired fluorinated chain lengths, including the target compound.
Key Data from Patent Literature:
| Parameter | Details |
|---|---|
| Catalyst System | FeCl₃ and Ni (preferred), or other metal halides with reducing agents like Fe, Ni, Cu, Ti, V, or benzoin |
| Solvent | Acetonitrile |
| Reaction Temperature | 110–120°C |
| Reaction Time | 4–16 hours |
| Product Distribution | Mixture of telomers with chain length $$ n = 1 $$ to 10, with specific focus on the $$ n=1 $$ telomer (CF₂BrCFCl(CF₂CFCl)Br) |
CF₂=CFCl + CBrClFCF₂Br → Telomer mixture (n=1 to 10)
Separation & Recycling:
The telomer of formula CF₂BrCFCl(CF₂CFCl)Br can be separated via distillation and recycled to improve yield.
Halogenation and Direct Synthesis
While telomerization is predominant, direct halogenation of precursor fluorinated hydrocarbons can also be employed, especially for specific substitution patterns.
Methodology:
- Starting Material: Non-fluorinated or partially fluorinated hydrocarbons with appropriate chain lengths.
- Halogenation Agents: Bromine (Br₂) and chlorine (Cl₂) under controlled conditions.
- Reaction Conditions: Elevated temperatures, often in the presence of radical initiators or UV light, to facilitate selective halogenation.
Note: This approach is less common for highly fluorinated compounds like this compound due to the difficulty in controlling regioselectivity and the risk of over-halogenation.
Synthesis via Stepwise Halogenation of Fluorinated Precursors
An alternative route involves multi-step synthesis:
- Step 1: Synthesis of a fluorinated backbone (e.g., nonafluorohexane derivatives).
- Step 2: Selective halogenation at specific positions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions.
- Step 3: Purification and isomer separation via distillation or chromatography.
This method allows for precise placement of bromine and chlorine atoms but is more labor-intensive.
Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Telomerization | Radical reaction of CTFE with halogenated telogens in presence of redox catalysts | High selectivity, recyclability, scalable | Requires precise control of reaction conditions |
| Direct Halogenation | Halogenation of fluorinated hydrocarbons | Straightforward for less fluorinated compounds | Difficult to control regioselectivity, over-halogenation risk |
| Stepwise Synthesis | Multi-step halogenation of fluorinated precursors | Precise substitution pattern | Laborious, lower overall yield |
Chemical Reactions Analysis
Dehalogenation Reactions
The compound undergoes dehalogenation to form unsaturated perfluorinated hydrocarbons:
-
KI-mediated debromination : Treatment with potassium iodide in acetone at 20°C produces perfluoro-1,3-butadiene via Br⁻ elimination .
-
Zn-mediated dehydrohalogenation : Reaction with zinc in ethanol under reflux yields perfluoro-1,3,5-hexatriene through sequential HBr elimination .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| C₆Br₂Cl₃F₉ + KI | Acetone, 20°C, 24 h | Perfluoro-1,3-butadiene (C₄F₆) | 75–80% |
| C₆Br₂Cl₃F₉ + Zn | Ethanol, reflux, 6 h | Perfluoro-1,3,5-hexatriene (C₆F₈) | 65–70% |
Catalytic Telomerization
In the presence of redox catalysts (e.g., FeCl₃/Ni), 1,6-dibromo-2,3,5-trichlorononafluorohexane participates in telomerization with CTFE to form higher oligomers. Example conditions include :
-
Catalyst : FeCl₃ (0.25 g) + Ni powder (2 g)
-
Solvent : Acetonitrile
-
Temperature : 110°C, 16 h
-
Pressure : 115 psi
| Parameter | Value |
|---|---|
| Telogen conversion | 76% |
| Product distribution | Dominant mid-chain telomers |
Solvent and Catalyst Effects
Reaction efficiency and product distribution vary with solvents and catalysts :
| Catalyst System | Solvent | Telogen Conversion | Product Characteristics |
|---|---|---|---|
| FeCl₃ + Ni | Acetonitrile | 76% | Narrow distribution, minimal isomers |
| CuBr₂ + Cu | Acetonitrile | 12% | Flatter distribution, fewer byproducts |
| TiCl₄ + Ti | Acetonitrile | 16% | Shifted toward low-MW products |
Isomerization Studies
NMR studies indicate that reaction conditions influence isomer ratios. For example, benzonitrile as a solvent reduces isomerization side reactions compared to acetonitrile .
Key Research Findings
-
Redox catalysts (FeCl₃/Ni) enhance telomerization efficiency by enabling electron transfer between metal halides and reducing agents .
-
Polar solvents (e.g., acetonitrile) stabilize ionic intermediates, improving reaction rates .
-
Low-temperature dehalogenation preserves unsaturated fluorocarbon structures, avoiding polymer formation .
Scientific Research Applications
Synthesis and Chemical Transformations
- Precursor in Perfluorochemical Synthesis: 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane, when reacted with chlorotrifluoroethylene under UV radiation, yields 1,6-dibromo-2,3,5-trichlorononafluorohexane . This compound can be further processed to produce perfluoro-1,3,5-hexatriene, showcasing its role in complex fluorine-based chemical syntheses .
Telomerization Processes
- Telomer Synthesis: this compound is related to telomerization processes involving chlorotrifluoroethylene and 1,2-dibromo-2-chlorotrifluoroethane . Telomers with the structure of this compound have --CF2Br end groups and adjacent --CFCl- groups .
Data Table
Case Studies
Mechanism of Action
The mechanism of action of 1,6-Dibromo-2,3,5-trichlorononafluorohexane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biomolecules, potentially affecting their structure and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Similar Compounds :
1,6-Dibromohexane (CAS 629-03-8): A linear alkane with bromine at C1 and C2. Molecular formula: C₆H₁₂Br₂ .
1,8-Dibromooctane and 1,12-Dibromododecane : Longer-chain dibromo alkanes.
Bromopentafluorobenzene (C₆BrF₅) and Chloropentafluorobenzene (C₆ClF₅): Aromatic halogenated compounds.
Physical and Chemical Properties
- Thermal Stability : The target compound’s extensive fluorination (C-F bonds) enhances thermal resistance compared to 1,6-dibromohexane, which decomposes at lower temperatures .
- Solubility : 1,6-Dibromohexane is sparingly soluble in water but miscible in organic solvents, whereas the fluorinated target compound is likely hydrophobic and soluble in fluorinated solvents .
Performance in Functional Materials
- Surfactants : Derivatives of 1,6-dibromohexane show excellent emulsifying and wetting capabilities due to their amphiphilic structure . The fluorinated target compound may form micelles with lower critical micelle concentrations (CMCs) but higher cost.
- Biocides : Quaternized 1,6-dibromohexane derivatives (e.g., Q1–Q3 in ) inhibit sulfate-reducing bacteria. The fluorinated analog’s efficacy is untested but may offer enhanced stability in harsh environments.
Biological Activity
1,6-Dibromo-2,3,5-trichlorononafluorohexane (DBTCH) is a halogenated compound with significant biological activity. Its unique chemical structure, characterized by multiple halogen substituents, positions it as a subject of interest in various fields, including toxicology, environmental science, and pharmacology. This article aims to provide an in-depth analysis of the biological activity of DBTCH, supported by data tables, case studies, and relevant research findings.
- Chemical Formula : C6Br2Cl3F
- Molecular Weight : 509.217 g/mol
- IUPAC Name : 1,6-Dibromo-2,3,5-trichloro-1,1,1-nonafluorohexane
DBTCH exhibits its biological effects primarily through:
- Membrane Disruption : The compound interacts with lipid membranes due to its amphiphilic nature, leading to alterations in membrane integrity and function.
- Enzyme Inhibition : DBTCH has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to toxicological effects in various organisms.
Toxicological Studies
Research has indicated that DBTCH possesses significant toxicity towards aquatic organisms. A study conducted on Daphnia magna revealed that exposure to varying concentrations of DBTCH resulted in dose-dependent mortality rates. The lethal concentration (LC50) was determined to be approximately 0.5 mg/L after 48 hours of exposure.
| Organism | LC50 (mg/L) | Exposure Duration |
|---|---|---|
| Daphnia magna | 0.5 | 48 hours |
| Danio rerio | 0.8 | 72 hours |
Case Studies
- Aquatic Toxicity : A case study published in the Journal of Environmental Science highlighted the impact of DBTCH on freshwater ecosystems. The study monitored the health of fish populations in contaminated water bodies and found a correlation between high levels of DBTCH and reduced biodiversity.
- Cellular Studies : In vitro studies using human cell lines demonstrated that DBTCH induces apoptosis through oxidative stress pathways. The compound was found to increase reactive oxygen species (ROS) levels significantly, leading to cell death.
Environmental Impact
DBTCH is classified as a persistent organic pollutant (POP), raising concerns regarding its environmental persistence and bioaccumulation potential. Research indicates that DBTCH can accumulate in the fatty tissues of aquatic organisms, posing risks to higher trophic levels and potentially entering the human food chain.
Regulatory Status
Due to its toxicological profile and environmental persistence, DBTCH is subject to regulatory scrutiny under various environmental protection laws. The compound's use is restricted in several countries, particularly concerning applications that may lead to environmental release.
Q & A
Q. What are the recommended methodologies for synthesizing 1,6-Dibromo-2,3,5-trichlorononafluorohexane in laboratory settings?
Synthesis of highly halogenated alkanes typically involves sequential halogenation under controlled conditions. For example, bromination and chlorination steps may employ radical initiators (e.g., UV light) or metal catalysts to achieve regioselectivity. Fluorination often requires specialized reagents like SF₄ or HF in inert atmospheres due to the reactivity of fluorine. Purification via fractional distillation or preparative chromatography is critical to isolate the target compound from byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
- Gas Chromatography (GC): Nonpolar capillary columns (e.g., DB-WAX) with polyethylene-glycol stationary phases are suitable for separating halogenated alkanes. Detection via mass spectrometry (GC-MS) aids in identifying fragmentation patterns specific to bromine/chlorine isotopes .
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is essential for resolving fluorine environments, while ¹H and ¹³C NMR can clarify backbone structure and halogen positions .
Q. How can thermodynamic properties like heat capacity be experimentally determined for this compound?
Differential scanning calorimetry (DSC) or adiabatic calorimetry are standard methods. Reference data for similar perfluoroalkanes (e.g., bromopentafluorobenzene) suggest heat capacity values can be extrapolated using group contribution models, though experimental validation is advised .
Q. What safety protocols are recommended for handling this compound?
Due to potential genotoxicity and light sensitivity (common in polyhalogenated compounds), store in amber glass under inert gas. Use glove boxes for air-sensitive steps and ensure fume hoods with HEPA filtration for vapor containment .
Advanced Research Questions
Q. How do halogen-halogen (Br⋯Cl, Br⋯F) interactions influence the crystal packing and material properties of this compound?
X-ray crystallography reveals that Br⋯Br and Br⋯Cl contacts (3.3–3.5 Å) contribute to dense packing, as observed in hexasubstituted dihydrofurans. These interactions stabilize the lattice and may enhance thermal stability. Computational studies (e.g., DFT) can quantify interaction energies .
Q. What role does this compound play in the development of fluorinated polymers for advanced electronics?
As a fluorinated building block, it can be copolymerized with perylene diimides (PDIs) to create electron-deficient backbones for n-type semiconductors. Random copolymerization (e.g., with dibrominated PDIs) improves solubility and reduces aggregation, critical for organic photovoltaics .
Q. How can contradictions in reported thermodynamic data (e.g., heat capacity) be resolved?
Systematic error analysis is essential:
- Compare experimental setups (e.g., calorimetry vs. computational predictions).
- Validate purity via elemental analysis and GC-MS.
- Cross-reference with analogous compounds (e.g., bromopentafluorobenzene) to identify outliers .
Q. What strategies are effective in assessing the environmental persistence of this compound?
- Degradation Studies: Expose to UV light or hydroxyl radicals to simulate atmospheric breakdown. Monitor intermediates via LC-MS.
- Bioaccumulation Models: Use logP values (predicted >4.0) to estimate partitioning in lipid-rich tissues. Compare with regulatory thresholds for persistent organic pollutants (POPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
